molecular formula C23H23FN2O3 B2957222 5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898465-65-1

5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No. B2957222
CAS RN: 898465-65-1
M. Wt: 394.446
InChI Key: USNSINWKJCMGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as FMP, is a synthetic compound that has been studied for its potential therapeutic applications. FMP belongs to the pyranone class of compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a novel inhibition profile with greater selectivity towards ENT2 . This could lead to the development of new therapeutic agents targeting ENT2 for various medical conditions.

Structure-Activity Relationship (SAR) Studies

The compound serves as a base structure for SAR studies to understand how structural changes can affect biological activity . By modifying different parts of the molecule, researchers can determine the essential features for activity and selectivity towards ENTs. This is crucial for designing more effective and selective drugs.

Chemotherapy Adjuvant

Due to its role as an ENT inhibitor, the compound could be used as an adjuvant in chemotherapy. ENTs are involved in the transport of nucleoside drugs; thus, inhibiting them can enhance the efficacy of nucleoside-based chemotherapeutic agents by increasing their concentration in cancer cells .

Adenosine Function Modulation

Adenosine plays a significant role in cardiovascular health, neurotransmission, and immune response. By inhibiting ENTs, this compound could modulate adenosine levels and thus have applications in treating conditions related to these physiological processes .

Molecular Docking and Computational Studies

The compound can be used in computational studies to predict its binding to various biological targets. Molecular docking can help in understanding the interaction between the compound and ENTs, providing insights into the design of new inhibitors .

Biochemical Assays

The compound can be utilized in biochemical assays to study the function of ENTs in vitro. It can help in identifying the kinetic parameters of ENTs and understanding the mechanism of inhibition.

Each of these applications contributes to the broader understanding and potential therapeutic use of “5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one” in scientific research. The compound’s role in ENT inhibition and its selectivity towards ENT2 over ENT1 is particularly noteworthy, as it opens up new avenues for targeted drug therapies .

Mechanism of Action

properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-21-9-5-4-6-18(21)16-29-23-17-28-20(14-22(23)27)15-25-10-12-26(13-11-25)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNSINWKJCMGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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